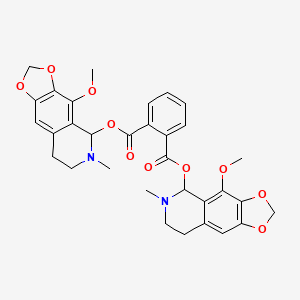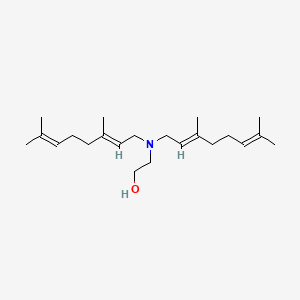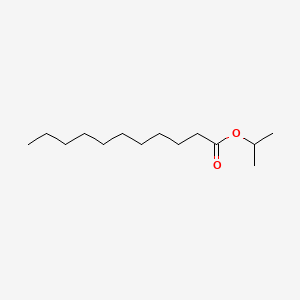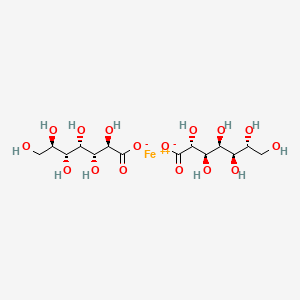
2-(Digeranylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Digeranylamino)ethanol is an organic compound with the molecular formula C22H39NO It is characterized by the presence of a digeranylamino group attached to an ethanol molecule
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(Digeranylamino)ethanol erfolgt typischerweise durch Reaktion von Geranylamin mit einem geeigneten Ethanol-Derivat unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in Gegenwart eines Katalysators durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Zu den in dieser Synthese verwendeten Katalysatoren gehören Säuren oder Basen, je nach dem gewählten spezifischen Reaktionsweg.
Industrielle Produktionsverfahren: Im industriellen Maßstab kann die Produktion von this compound effizientere und skalierbare Verfahren umfassen. Diese Verfahren beinhalten oft Durchflussreaktoren und optimierte Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verwendung fortschrittlicher Reinigungstechniken wie Destillation und Chromatographie stellt die Produktion von hochwertigem this compound sicher, das für verschiedene Anwendungen geeignet ist.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-(Digeranylamino)ethanol kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Umwandlung der Hydroxylgruppe in eine Carbonylgruppe, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Die Verbindung kann zu verschiedenen Derivaten reduziert werden, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.
Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen substituiert werden, durch Reaktionen mit Halogeniden oder anderen Nucleophilen.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Chromtrioxid und andere starke Oxidationsmittel.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Halogenide, Tosylate und andere Nucleophile.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation Aldehyde oder Ketone ergeben, während die Reduktion verschiedene Alkohol-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-(Digeranylamino)ethanol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen Rolle in biologischen Systemen, einschließlich seiner Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich seiner Auswirkungen auf zelluläre Prozesse und Signalwege.
Industrie: Verwendet bei der Herstellung von Spezialchemikalien und -materialien, einschließlich Polymeren und Tensiden.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme und Rezeptoren binden, ihre Aktivität modulieren und verschiedene zelluläre Prozesse beeinflussen. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Ähnliche Verbindungen:
Geranylamin: Eine verwandte Verbindung mit ähnlicher Struktur, aber ohne den Ethanol-Anteil.
Geraniol: Eine weitere verwandte Verbindung mit ähnlicher Struktur, aber mit unterschiedlichen funktionellen Gruppen, die an die Geranyl-Gruppe gebunden sind.
Einzigartigkeit: this compound ist einzigartig durch das Vorhandensein sowohl der Digeranylaminogruppe als auch des Ethanol-Anteils, die ihm besondere chemische und physikalische Eigenschaften verleihen.
Wirkmechanismus
The mechanism of action of 2-(Digeranylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Geranylamine: A related compound with a similar structure but lacking the ethanol moiety.
Geranyl alcohol: Another related compound with a similar structure but differing in the functional groups attached to the geranyl group.
Uniqueness: 2-(Digeranylamino)ethanol is unique due to the presence of both the digeranylamino group and the ethanol moiety, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
56348-69-7 |
|---|---|
Molekularformel |
C22H39NO |
Molekulargewicht |
333.6 g/mol |
IUPAC-Name |
2-[bis[(2E)-3,7-dimethylocta-2,6-dienyl]amino]ethanol |
InChI |
InChI=1S/C22H39NO/c1-19(2)9-7-11-21(5)13-15-23(17-18-24)16-14-22(6)12-8-10-20(3)4/h9-10,13-14,24H,7-8,11-12,15-18H2,1-6H3/b21-13+,22-14+ |
InChI-Schlüssel |
RWMPUGIHKQSBJI-JFMUQQRKSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CN(C/C=C(/CCC=C(C)C)\C)CCO)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCN(CCO)CC=C(C)CCC=C(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




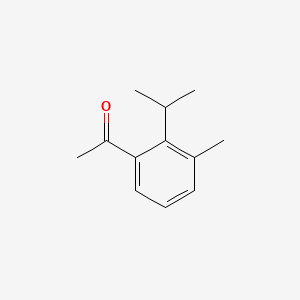
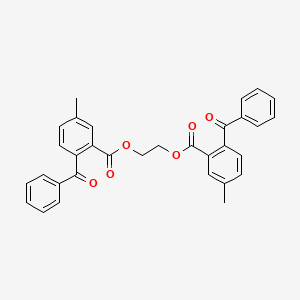

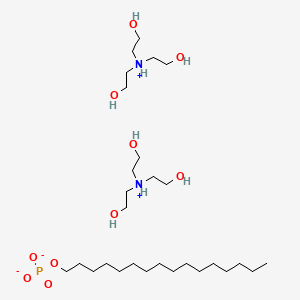
![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)


